PGF2alpha-EA(d4)
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Overview
Description
Preparation Methods
The synthesis of PGF2alpha-EA(d4) involves several steps, starting from readily available precursors. One common method is the chemoenzymatic total synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and efficiency . The process typically involves the following steps:
Oxidation: A Baeyer–Villiger monooxygenase-catalyzed oxidation to introduce the necessary oxygen functionalities.
Reduction: A ketoreductase-catalyzed reduction to set the critical stereochemical configurations.
Regioselective p-phenylbenzoylation: A copper(II)-catalyzed reaction to selectively protect specific hydroxyl groups.
Chemical Reactions Analysis
PGF2alpha-EA(d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the hydroxyl groups and other functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like copper(II) salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PGF2alpha-EA(d4) has a wide range of scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for studying prostanoid pathways and reactions.
Mechanism of Action
PGF2alpha-EA(d4) exerts its effects by binding to specific prostaglandin receptors, such as the prostaglandin F2alpha receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. For example, in the cardiovascular system, it promotes the expression of genes involved in cardiac growth and hypertrophy . In the reproductive system, it plays a role in luteolysis and parturition .
Comparison with Similar Compounds
PGF2alpha-EA(d4) is unique among prostanoids due to its specific deuterium labeling, which makes it useful as an isotopically labeled standard in research. Similar compounds include:
Prostaglandin F2alpha: The non-deuterated form, widely studied for its roles in inflammation and reproductive health.
Prostaglandin E2: Another prostanoid with distinct physiological functions, including vasodilation and modulation of immune responses.
Prostacyclin (PGI2): Known for its vasodilatory and anti-thrombotic properties.
These compounds share similar biosynthetic pathways but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C22H39NO5 |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1/i5D2,8D2 |
InChI Key |
XCVCLIRZZCGEMU-BREJCMGSSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)NCCO)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O |
Origin of Product |
United States |
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